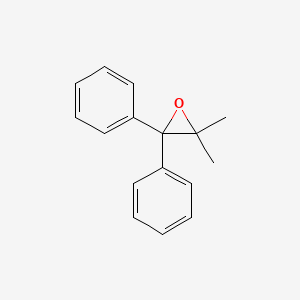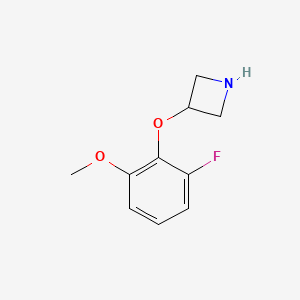
1-(4-bromo-3-methylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is a synthetic organic compound with the molecular formula C11H8BrNO2. This compound is characterized by the presence of a pyrrole ring substituted with bromine, methyl, and dichloro groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- typically involves multi-step organic reactions. One common method includes the bromination of 4-methylphenyl followed by the introduction of dichloro groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-3,4-dichloro- can be compared with other similar compounds such as:
3-bromo-1-(4-bromophenyl)pyrrole-2,5-dione: This compound has similar structural features but differs in the substitution pattern.
1H-Pyrrole-2,5-dione, 1-(4-bromo-3-methylphenyl)-: Lacks the dichloro substitution, which may affect its reactivity and applications.
1H-Pyrrole-2,5-dione, 1-(4-chloro-3-methylphenyl)-: Substitution with chlorine instead of bromine can lead to different chemical and biological properties.
Propiedades
Número CAS |
281206-14-2 |
|---|---|
Fórmula molecular |
C11H6BrCl2NO2 |
Peso molecular |
334.98 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylphenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C11H6BrCl2NO2/c1-5-4-6(2-3-7(5)12)15-10(16)8(13)9(14)11(15)17/h2-4H,1H3 |
Clave InChI |
UVJNAKWKPSDJIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)

